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Compound of Interest

Compound Name: Aspochalasin M

Cat. No.: B2481514

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of
Aspochalasin M, a complex fungal metabolite, and its analogs. The protocols detailed herein
are based on established synthetic strategies for closely related aspochalasan natural
products, offering a practical guide for the laboratory synthesis of this class of compounds. The
key reactions, including the construction of the isoindolinone core via an intramolecular Diels-
Alder reaction and the formation of the macrocycle through a Horner-Wadsworth-Emmons
reaction, are presented with detailed experimental procedures.

Retrosynthetic Analysis of Aspochalasin M

The retrosynthetic analysis of Aspochalasin M reveals a convergent strategy, dissecting the
molecule into three key fragments. The isoindolinone core is envisioned to be formed from a
highly functionalized linear precursor through an intramolecular Diels-Alder reaction. The
macrocyclic ring is retrosynthetically disconnected via a Horner-Wadsworth-Emmons reaction,
leading to a phosphonate-aldehyde precursor. Finally, the side chain can be introduced through
standard synthetic transformations.
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Caption: Retrosynthetic analysis of Aspochalasin M.

Key Synthetic Steps and Experimental Protocols

The total synthesis of aspochalasins involves several key transformations. The following
protocols are adapted from the successful syntheses of related aspochalasan family members
and are expected to be applicable for the synthesis of Aspochalasin M.

Synthesis of the Isoindolinone Core via Intramolecular
Diels-Alder Reaction

The construction of the characteristic isoindolinone core of aspochalasins is achieved through
a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear precursor.[1][2]
This key step establishes the intricate stereochemistry of the bicyclic system.

Experimental Protocol:

A solution of the linear triene precursor (1.0 equiv) in toluene (0.01 M) is degassed with argon
for 15 minutes. The reaction mixture is then heated to 110 °C in a sealed tube for 24-48 hours.
The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed
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under reduced pressure, and the crude product is purified by silica gel column chromatography
(e.g., hexanes/ethyl acetate gradient) to afford the isoindolinone core.

Reactant Product Yield (%) Diastereomeric Ratio

Linear Triene ) ]
Isoindolinone Core 70-85 >10:1
Precursor

Horner-Wadsworth-Emmons Macrocyclization

The 11-membered macrocycle of Aspochalasin M is constructed using an intramolecular
Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction forms the C19-C20 double
bond with high Z-selectivity.

Experimental Protocol:

To a stirred suspension of NaH (60% dispersion in mineral oil, 4.0 equiv) in anhydrous THF
(0.001 M) at 0 °C under an argon atmosphere is added a solution of the phosphonate-aldehyde
precursor (1.0 equiv) in anhydrous THF dropwise over 4-6 hours via syringe pump. The
reaction mixture is stirred at 0 °C for an additional 2 hours and then quenched by the slow
addition of saturated aqueous NH4CI solution. The aqueous layer is extracted with ethyl
acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous
Na2S04, filtered, and concentrated under reduced pressure. The crude product is purified by
silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the
macrocyclic product.

Reactant Product Yield (%) Z:E Selectivity

Phosphonate- ]
Macrocyclic Product 60-75 >15:1
Aldehyde Precursor

Synthetic Workflow

The overall synthetic workflow for Aspochalasin M can be visualized as a multi-step process
starting from commercially available materials to construct the key fragments, followed by their
assembly and final elaborations.
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Caption: Synthetic workflow for Aspochalasin M.

Synthesis of Aspochalasin M Analogs

The developed synthetic route is amenable to the preparation of various analogs of
Aspochalasin M, which is crucial for structure-activity relationship (SAR) studies and drug
development. Modifications can be introduced at different stages of the synthesis.

Analog Design and Synthesis Strategy

For instance, analogs with modifications in the side chain can be prepared by using different
Grignard reagents or other nucleophiles in the initial steps of the synthesis of the aldehyde
fragment. Analogs with altered macrocycle size or functionality can be accessed by employing
different phosphonate and aldehyde precursors for the HWE reaction.

Example: Synthesis of a C-21 Modified Analog

To synthesize an analog with a modified C-21 substituent, the ester group in an advanced
intermediate can be reduced to the corresponding alcohol. This alcohol can then be subjected
to various functionalization reactions, such as etherification or esterification with different acyl
chlorides or carboxylic acids, to introduce a library of diverse side chains.

General Protocol for Side Chain Modification:

To a solution of the C-21 alcohol intermediate (1.0 equiv) and a carboxylic acid (1.5 equiv) in
CH2CI2 (0.1 M) at 0 °C is added dicyclohexylcarbodiimide (DCC, 1.5 equiv) and a catalytic
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amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is allowed to warm to room
temperature and stirred for 12 hours. The resulting urea byproduct is filtered off, and the filtrate
is concentrated. The residue is purified by column chromatography to afford the desired C-21
ester analog.

Starting Material Reagent Product Yield (%)

C-21 Alcohol

) Acetic Anhydride C-21 Acetate Analog >90
Intermediate

C-21 Alcohol

] Benzoyl Chloride C-21 Benzoate Analog  85-95
Intermediate

Signaling Pathway Perturbation by Aspochalasin
Analogs

Aspochalasins are known to interact with the actin cytoskeleton. The synthesized analogs can
be screened for their effects on actin polymerization and downstream signaling pathways. A
potential high-level signaling pathway that could be affected by these compounds is the Rho
GTPase signaling pathway, which is a key regulator of the actin cytoskeleton.
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Caption: Potential signaling pathway affected by Aspochalasin analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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